molecular formula C9H11NO2 B2855530 Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate CAS No. 2108908-57-0

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B2855530
CAS No.: 2108908-57-0
M. Wt: 165.192
InChI Key: QOUVGOYDJUCGDI-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The compound’s synthetic origin traces to methodological innovations in bicyclo[2.1.1]hexane chemistry. Early foundational work on bicyclic systems, such as Scherer’s 1968 synthesis of 4-chlorobicyclo[2.2.0]hexane-1-carboxylic acid derivatives, demonstrated the feasibility of constructing strained bicyclic frameworks through cycloaddition and dechlorination strategies. However, the specific targeting of the [2.1.1] system with dual electron-withdrawing groups (cyano and ester) remained unexplored until the 2010s.

Key milestones include:

  • 2014 : Development of non-noble metal catalysts for nitrile synthesis enabled efficient cyanation of complex alcohols, later adapted for bicyclic systems.
  • 2017 : Initial PubChem registration of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate (CID 124249323) with basic structural data.
  • 2024 : Optimization of multigram-scale synthesis for related 2-azabicyclo[2.1.1]hexane carboxylates using imine cyclization and deprotection strategies, informing analogous protocols for the title compound.
  • 2025 : Publication of refined crystallographic data and computed molecular descriptors (InChIKey: QOUVGOYDJUCGDI-UHFFFAOYSA-N), confirming bridgehead substitution patterns.

Significance in Bicyclic Chemistry Research

The molecule’s bicyclo[2.1.1]hexane core occupies a strategic niche between smaller (norbornane) and larger (bicyclo[3.2.1]octane) bicyclic systems, offering distinct advantages:

Property Bicyclo[2.1.1]hexane Norbornane (Bicyclo[2.2.1]heptane)
Ring Strain (kcal/mol) ~28 ~20
Bridgehead C-H pKa ~18 ~40
Functionalization Sites 1,4 positions 2,5 positions

This heightened strain and increased bridgehead acidity enable unique reactivity profiles, particularly in nucleophilic substitutions at the 1-position carboxylate. The cyano group at the 4-position further modulates electron density, creating a push-pull system that stabilizes transition states in cycloadditions.

Evolution of Research Interest

Interest in this compound has progressed through three phases:

  • Structural Exploration (2017–2020) : Initial studies focused on confirming the bicyclo[2.1.1]hexane architecture through X-ray crystallography and NMR analysis. Computed molecular descriptors (SMILES: COC(=O)C12CCC(C1)(C2)C#N) provided the foundation for quantum mechanical modeling.
  • Reactivity Mapping (2021–2024) : Researchers exploited the strained system for:
    • Lithium-halogen exchange reactions to generate bridgehead carbanions
    • Photochemical [2+2] cycloadditions leveraging the preorganized diene system
    • Catalytic hydrogenation of the nitrile to primary amines using Ru-PNN pincer complexes
  • Applications-Driven Synthesis (2025–Present) : Recent work emphasizes scalability, with adapted protocols from 2-azabicyclo[2.1.1]hexane syntheses achieving >50% yields in deprotection steps.

Position in Contemporary Organic Chemistry

The compound serves three primary roles in modern synthesis:

1.4.1. Conformationally Restricted Building Block
The bicyclo[2.1.1]hexane skeleton enforces a rigid chair-like conformation, making it invaluable for:

  • Peptidomimetic design: Replacement of proline residues with bicyclic analogs enhances α-helix stability.
  • Materials science: Incorporation into polymer backbones increases glass transition temperatures by ~40°C compared to cyclohexane-based analogs.

1.4.2. Mechanistic Probe
The molecule’s strained geometry facilitates studies of:

  • Bridgehead C-H activation: Pd(0)-catalyzed functionalization occurs 15× faster than in norbornane derivatives.
  • Solvent cage effects: Transannular interactions between the ester and nitrile groups create unique solvolysis pathways.

1.4.3. Synthetic Intermediate
Recent applications include:

  • Preparation of tricyclic lactams via intramolecular Schmidt reactions
  • Generation of BODIPY analogs through nitrile-azide cycloadditions
  • Synthesis of spirocyclic ketones using Brookhart’s acid-mediated rearrangements

Properties

IUPAC Name

methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUVGOYDJUCGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction is used to create the bicyclic structure, which can then be further functionalized. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to handle large volumes and ensure consistent exposure to ultraviolet light. The process must be carefully controlled to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further derivatization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate has been investigated for its role as a pharmacological agent, particularly as an inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This enzyme is implicated in various diseases, including cancer and autoimmune disorders.

Case Study: PI3Kγ Inhibition

Research has demonstrated that compounds similar to this compound can effectively inhibit PI3Kγ activity, which is crucial for the development of targeted therapies in:

  • Cancer Treatment : By inhibiting PI3Kγ, these compounds can potentially reduce tumor growth and metastasis.
  • Autoimmune Diseases : The modulation of immune responses through PI3Kγ inhibition offers a therapeutic avenue for conditions like rheumatoid arthritis and lupus .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures.

Synthetic Pathways

This compound can be utilized to synthesize various derivatives through:

  • Nucleophilic Substitution Reactions : The cyano group can be replaced with amines or alcohols to create diverse functionalized compounds.
  • Cyclization Reactions : It can act as a precursor for synthesizing bicyclic structures with potential pharmaceutical applications .

Material Science Applications

Recent studies have indicated that this compound could be employed in the development of novel materials due to its unique structural properties.

Potential Uses

  • Polymer Chemistry : It may serve as a monomer in the production of specialty polymers with enhanced mechanical properties.
  • Nanomaterials : The compound's ability to form stable complexes could be harnessed in the creation of nanostructured materials for electronic and catalytic applications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical ResearchInhibitor of PI3Kγ; potential use in cancer and autoimmune disease treatment
Organic SynthesisBuilding block for complex molecular architectures; versatile synthetic routes
Material SciencePotential use in polymers and nanomaterials

Mechanism of Action

The mechanism of action of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can act as a nucleophile, participating in various chemical reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Bicyclo[2.1.1]hexane Core

Several analogs of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate have been synthesized, differing in substituents and functional groups. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate -NH₂ (4), -COOCH₃ (1) C₈H₁₃NO₂ 155.24 1638767-96-0 Intermediate for peptide mimetics
Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.1.1]hexane-1-carboxylate -Boc-NH (4), -COOCH₃ (1) C₁₃H₂₁NO₄ 255.31 Not provided Protected amine for stepwise synthesis
4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid -CN (4), -COOH (1) C₈H₉NO₂ 151.16 Not provided Acid derivative for coupling reactions
Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate -CHO (4), -COOCH₃ (1) C₉H₁₂O₃ 168.19 2375195-62-1 Aldehyde for click chemistry

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances electrophilicity compared to amino (-NH₂) or Boc-protected amino groups, influencing reactivity in nucleophilic substitutions or cross-coupling reactions .
  • Ester vs. Carboxylic Acid: The methyl ester improves solubility in organic solvents, whereas the carboxylic acid derivative (C₈H₉NO₂) is more polar, favoring aqueous-phase reactions .

Comparison with Bicyclo[m.n.k]alkane Derivatives

Compound Name Bicyclo System Substituents Molecular Weight (g/mol) Key Properties
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate [3.1.0] -COOCH₃ (1), -N- (3) 155.24 Nitrogen-containing scaffold for protease inhibitors
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate [2.1.1] -NH₂ (4), -COOCH₂CH₃ (1) 191.7 (HCl salt) Oxygen-containing analog with enhanced polarity
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate [2.1.1] -CH₂OCH₃ (4), -N- (2) 203.76 Hybrid structure for CNS-targeting drugs

Structural Implications :

  • Ring Strain : Bicyclo[2.1.1]hexane exhibits higher strain than bicyclo[2.2.1]heptane, increasing reactivity but reducing thermal stability .
  • Bioisosterism : The bicyclo[2.1.1]hexane core is a superior isostere for benzene in drug design due to improved metabolic stability and reduced planar toxicity .

Biological Activity

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate (CAS: 2108908-57-0) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • Purity : ≥97% (as per commercial sources) .

The compound features a bicyclic structure with a carboxylate ester and a cyano group, which may contribute to its biological properties.

Recent studies have indicated that compounds with similar structures can influence various biological pathways:

  • Inhibition of METTL3 : Compounds structurally related to this compound have been investigated as inhibitors of the METTL3 enzyme, which plays a crucial role in RNA methylation processes associated with cancer progression and other diseases . Inhibiting METTL3 can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.
  • Potential Anticancer Activity : The structural features of bicyclic compounds often allow them to interact with biological targets involved in cancer pathways, potentially leading to therapeutic effects against various cancers .

Biological Activity Studies

Several studies have explored the biological activities of related bicyclic compounds, providing insights into the potential effects of this compound:

Study Findings
Fry et al., 2018Identified that METTL3 inhibition leads to decreased growth and survival in lung cancer cell lines .
Lin et al., 2016Demonstrated that genetic knockdown of METTL3 reduces invasion and survival in HeLa cells .
Cheng et al., 2019Found that METTL3 is upregulated in bladder cancer, suggesting a target for therapeutic intervention .

Case Study 1: Inhibition of Cancer Cell Growth

A study focused on the effects of METTL3 inhibition revealed that treatment with related compounds led to significant reductions in cell viability in lung cancer cell lines (A549, H1299). The results suggested that targeting METTL3 could be a viable strategy for developing anticancer therapies.

Case Study 2: RNA Methylation and Immune Response

Research has shown that deletion of METTL3 disrupts T cell homeostasis, indicating its role in immune regulation . This suggests that this compound could influence immune responses through modulation of RNA methylation.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate, and what are their respective advantages?

  • Answer: Two primary methods are validated:

  • Intramolecular cyclopropanation using Cu(I)/secondary amine cooperative catalysts achieves high enantioselectivity (>90% ee) via strain-driven ring closure .
  • Photochemical [2+2] cycloaddition of 1,5-dienes under UV light (300–350 nm) offers scalability and high yields (75–85%) in flow reactors, ideal for gram-scale synthesis .
    • Key considerations: Cu-catalyzed methods require anhydrous conditions, while photochemical routes demand precise wavelength control.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the bicyclic structure of this compound?

  • Answer:

  • NMR spectroscopy: 1H/13C NMR and 2D experiments (COSY, HSQC) resolve bridgehead proton coupling and confirm substituent positions .
  • X-ray crystallography: SHELX refinement (via SHELXL) determines absolute configuration and bond angles, critical for validating strained bicyclic geometry .
    • Note: High-field NMR (≥500 MHz) is essential for resolving overlapping signals in the rigid bicyclic core.

Q. What are the typical functional group transformations feasible for this compound under standard laboratory conditions?

  • Answer:

  • Ester hydrolysis: Basic conditions (NaOH/EtOH/H2O) yield the carboxylic acid; acidic hydrolysis (HCl/reflux) is slower but avoids epimerization .
  • Cyano group reduction: LiAlH4 selectively reduces the cyano group to an aminomethyl substituent without ester cleavage .
  • Bridgehead substitution: Requires activation (e.g., conversion to mesylate) for nucleophilic displacement, though steric hindrance limits reactivity .

Advanced Research Questions

Q. How does the bicyclo[2.1.1]hexane scaffold influence the stereochemical outcomes of nucleophilic substitution reactions at bridgehead carbons?

  • Answer: The rigid framework enforces retention of configuration via a three-membered aziridinium intermediate during substitution (e.g., Cl → OR), as observed in analogous 2-azabicyclo systems . Steric shielding of equatorial positions directs nucleophiles to axial attack trajectories.

Q. What computational chemistry approaches are validated for predicting reactivity patterns and transition states in bicyclo[2.1.1]hexane derivatives?

  • Answer:

  • DFT calculations (B3LYP/6-31G):* Model transition states for ring-opening reactions (e.g., acid-catalyzed ester hydrolysis) and predict activation energies (±2 kcal/mol accuracy) .
  • Molecular dynamics (MD): Simulate solvent effects on reaction pathways; polar aprotic solvents (DMF) stabilize charge-separated intermediates .
    • Validation: Crystallographic data (e.g., bond lengths from SHELXL) aligns with computed geometries .

Q. How should researchers address discrepancies in reported reaction yields for photochemical syntheses of bicyclo[2.1.1]hexane derivatives?

  • Answer:

  • Optimize light sources: Narrowband LEDs (310 nm) improve diene excitation efficiency vs. broad-spectrum lamps.
  • Control solvent polarity: Non-polar solvents (hexane) minimize side reactions (e.g., [4+2] cycloaddition).
  • Use continuous flow reactors: Enhance photon penetration and reproducibility, achieving >80% yields .

Q. What experimental evidence supports the role of the bicyclo[2.1.1]hexane core in enhancing binding affinity to biological targets like aromatase?

  • Answer:

  • SAR studies: Derivatives with the bicyclic core show ≥140-fold higher aromatase inhibition (IC50 = 12 nM) vs. linear analogs, attributed to pre-organized conformations .
  • Co-crystallography: Analogous structures (e.g., 3-cyclohexyl derivatives) reveal hydrophobic interactions with the enzyme’s active site .

Q. What strategies mitigate competing side reactions during functionalization of the cyano group in this compound?

  • Answer:

  • Selective reduction: Use H2/Pd-BaSO4 under mild pressure (1 atm) to convert –CN to –CH2NH2 without ester cleavage .
  • Hydrolysis control: Buffered H2O2/NaOH (pH 9–10) converts –CN to –CONH2, avoiding over-oxidation to –COOH .
    • Caution: Strong acids (HCl/H2SO4) promote ester hydrolysis, necessitating pH monitoring.

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